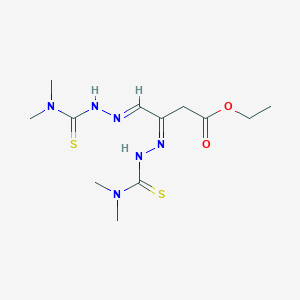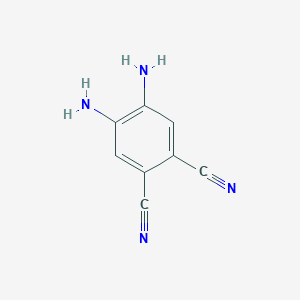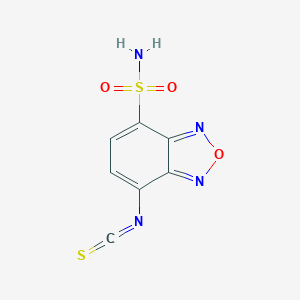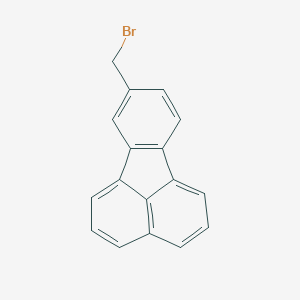
(E)-5-Ethylideneimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-Ethylideneimidazolidine-2,4-dione, also known as barbituric acid, is a heterocyclic organic compound with the molecular formula C4H4N2O3. Barbituric acid is a white crystalline powder that is soluble in water and ethanol. It was first synthesized in 1864 by Adolf von Baeyer and has since been used in various scientific research applications.
作用机制
The mechanism of action of (E)-5-Ethylideneimidazolidine-2,4-dione acid is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increase in inhibitory neurotransmission, resulting in sedation, hypnosis, and anticonvulsant effects.
Biochemical and Physiological Effects:
Barbituric acid has been shown to have various biochemical and physiological effects. It has been reported to decrease the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine. It has also been shown to decrease the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
One advantage of using (E)-5-Ethylideneimidazolidine-2,4-dione acid in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its potential toxicity, particularly at high doses. It can also be difficult to control the dose and duration of exposure in lab experiments.
未来方向
There are several future directions for research involving (E)-5-Ethylideneimidazolidine-2,4-dione acid. One area of interest is the development of new barbiturate drugs with improved therapeutic properties and reduced side effects. Another area of interest is the study of the biochemical and physiological effects of this compound acid on various organs and tissues in the body. Additionally, there is potential for the use of this compound acid in the development of new materials, such as polymers and catalysts.
合成方法
There are several methods for synthesizing (E)-5-Ethylideneimidazolidine-2,4-dione acid. One common method involves the reaction of urea with diethyl malonate in the presence of sodium ethoxide. This reaction produces ethyl this compound acid, which can then be converted to this compound acid by heating with hydrochloric acid.
科学研究应用
Barbituric acid has been used in various scientific research applications, including as a precursor for the synthesis of other compounds. It has also been used as a starting material for the synthesis of barbiturate drugs, which are used as sedatives, hypnotics, and anticonvulsants.
属性
CAS 编号 |
137920-50-4 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
(5E)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
InChI 键 |
UGIOACMSGGVRIA-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/1\C(=O)NC(=O)N1 |
SMILES |
CC=C1C(=O)NC(=O)N1 |
规范 SMILES |
CC=C1C(=O)NC(=O)N1 |
同义词 |
2,4-Imidazolidinedione,5-ethylidene-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



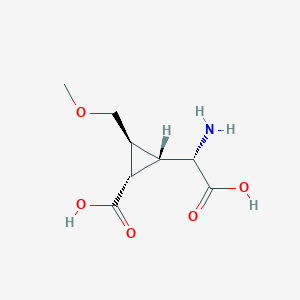
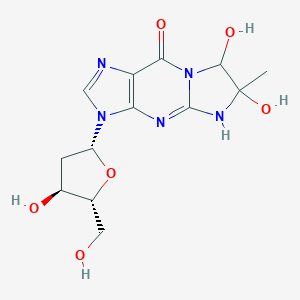
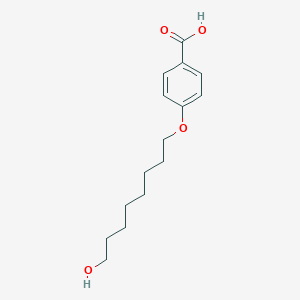


![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)

